4-(5-Bromo-1,3-thiazol-2-YL)piperidine
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Overview
Description
4-(5-Bromo-1,3-thiazol-2-YL)piperidine is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a piperidine ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
The synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine typically involves the reaction of 5-bromo-2-chlorothiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(5-Bromo-1,3-thiazol-2-YL)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Bromo-1,3-thiazol-2-YL)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-(5-Bromo-1,3-thiazol-2-YL)piperidine can be compared with other similar compounds, such as:
4-(5-Chloro-1,3-thiazol-2-YL)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(5-Methyl-1,3-thiazol-2-YL)piperidine: Contains a methyl group instead of a halogen.
4-(5-Phenyl-1,3-thiazol-2-YL)piperidine: Contains a phenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its bromine atom, which can participate in specific chemical reactions and provide distinct biological activities.
Properties
IUPAC Name |
5-bromo-2-piperidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCFAWHVWHAWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-54-9 |
Source
|
Record name | 4-(5-bromo-1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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